Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

4-Iodo-2-trifluoromethylaniline structure
97760-97-9 structure
Product Name:4-Iodo-2-trifluoromethylaniline
N.o CAS:97760-97-9
MF:C7H5F3IN
MW:287.02098441124
MDL:MFCD04972657
CID:803622
PubChem ID:3289432
Update Time:2025-10-28

4-Iodo-2-trifluoromethylaniline Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Amino-5-iodobenzotrifluoride
    • 4-iodo-2-(trifluoromethyl)aniline
    • 4-iodo-2-trifluoromethyl-aniline
    • 4-Iodo-2-trifluoroMethylaniline
    • 4-iodo-2-trifluoromethylphenylamine
    • Benzenamine, 4-iodo-2-(trifluoromethyl)-
    • PubChem2772
    • MAJKZNONEQIIGP-UHFFFAOYSA-N
    • 2-(Trifluoromethyl)-4-iodoaniline
    • SBB051746
    • 4-Iodo-2-trifluoromethyl-phenylamine
    • 4-iodo-2-(trifluoromethyl)phenylamine
    • 4-iodo-2-(trifluoromethyl)ben
    • 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)
    • MFCD04972657
    • SCHEMBL786516
    • SB82334
    • AC-26140
    • DTXSID40391101
    • AKOS000111256
    • SY024083
    • CS-0041150
    • PS-7183
    • EN300-339400
    • 97760-97-9
    • 4-Iodo-2-trifluoromethylaniline
    • MDL: MFCD04972657
    • Inchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
    • Chave InChI: MAJKZNONEQIIGP-UHFFFAOYSA-N
    • SMILES: FC(C1C(N)=CC=C(I)C=1)(F)F

Propriedades Computadas

  • Massa Exacta: 286.94200
  • Massa monoisotópica: 286.942
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 159
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2.8
  • Superfície polar topológica: 26

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.948
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 262 ºC
  • Ponto de Flash: 112 ºC
  • Índice de Refracção: 1.57
  • PSA: 26.02000
  • LogP: 3.47340
  • Pressão de vapor: No data available

4-Iodo-2-trifluoromethylaniline Informações de segurança

4-Iodo-2-trifluoromethylaniline Dados aduaneiros

  • CÓDIGO SH:2921420090
  • Dados aduaneiros:

    中国海关编码:

    2921420090

    概述:

    2921420090 其他苯胺衍生物及其盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
064731-1g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 97%
1g
£12.00 2022-03-01
Fluorochem
064731-5g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 97%
5g
£33.00 2022-03-01
Fluorochem
064731-10g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 97%
10g
£51.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I188918-5g
4-Iodo-2-trifluoromethylaniline
97760-97-9 98%
5g
¥79.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I188918-25g
4-Iodo-2-trifluoromethylaniline
97760-97-9 98%
25g
¥341.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I188918-1g
4-Iodo-2-trifluoromethylaniline
97760-97-9 98%
1g
¥31.90 2023-09-02
Chemenu
CM118469-25g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 95+%
25g
$153 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NE288-20g
4-Iodo-2-trifluoromethylaniline
97760-97-9 98%
20g
455.0CNY 2021-08-04
TRC
I724785-100mg
4-Iodo-2-trifluoromethylaniline
97760-97-9
100mg
$64.00 2023-05-18
TRC
I724785-250mg
4-Iodo-2-trifluoromethylaniline
97760-97-9
250mg
$75.00 2023-05-18

4-Iodo-2-trifluoromethylaniline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  2 h, 50 °C
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  2 h, 50 °C
1.2 Reagents: Water
Referência
Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives
Liu, Dan; et al Wen, H.; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
Referência
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

Método de produção 3

Condições de reacção
1.1 Catalysts: Fluorescein Solvents: Dimethylformamide ,  Water ;  4 h, rt
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ;  2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ;  2 h, 35 °C
Referência
Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent
Gao, Xianying; et al, China, 2018, 20(13), 3732-3735

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referência
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Método de produção 5

Condições de reacção
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referência
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
Referência
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ;  24 h, rt
Referência
Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines
He, Chun-Yang; et al, Tetrahedron Letters, 2017, 58(41), 3939-3941

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate ,  1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ;  1 h, 80 °C; 12 h, 80 °C
Referência
Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative
, China, , ,

Método de produção 9

Condições de reacção
1.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referência
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referência
Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines
Nguyen, Tung T., ChemistrySelect, 2020, 5(39), 12148-12150

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
Referência
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

4-Iodo-2-trifluoromethylaniline Raw materials

4-Iodo-2-trifluoromethylaniline Preparation Products

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.